2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride

Description

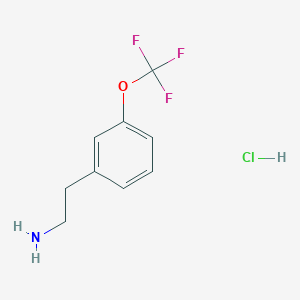

2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride is a fluorinated aromatic ethylamine derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position, linked to an ethylamine backbone that is protonated as a hydrochloride salt. Such compounds are often explored in pharmaceutical and materials science research due to the stability imparted by C-F bonds and the tunability of their physicochemical properties .

Properties

Molecular Formula |

C9H11ClF3NO |

|---|---|

Molecular Weight |

241.64 g/mol |

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H |

InChI Key |

WJUFJWCYCBHFBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde.

Reduction: The benzaldehyde is reduced to 3-(trifluoromethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.

Conversion to Bromide: The benzyl alcohol is then converted to 3-(trifluoromethoxy)benzyl bromide using hydrobromic acid.

Amination: The benzyl bromide undergoes nucleophilic substitution with ethylamine to form 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving receptor binding and neurotransmitter activity.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.

Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group (target compound) introduces both steric bulk and electron withdrawal through resonance, whereas -CF₃ () is purely inductive. This difference may affect solubility; -OCF₃ could allow weak hydrogen bonding via the oxygen atom, enhancing aqueous solubility compared to -CF₃ .

- Meta vs. Para Substitution : The meta-substituted trifluoromethoxy group (target) creates an asymmetrical electronic distribution compared to para-substituted analogs (e.g., 4-nitro in ). This asymmetry could influence reactivity in coupling reactions or receptor binding in pharmacological contexts .

Physicochemical Properties and Stability

Key Observations :

- The target compound’s trifluoromethoxy group may offer intermediate polarity .

- Stability : Fluorinated compounds generally exhibit enhanced thermal and oxidative stability due to strong C-F bonds. For example, 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) is stable under ambient conditions , and similar stability is expected for the target compound.

Key Observations :

- Pharmaceutical Intermediates: Ethylamine hydrochlorides with aromatic substituents are widely used in drug synthesis. For example, 2-(2-Methoxyphenoxy)ethylamine HCl () is a key intermediate for Carvedilol, highlighting the role of substituent positioning in drug design .

- Fluorinated Analogs : Trifluoromethyl and trifluoromethoxy groups are increasingly incorporated into drug candidates to enhance metabolic stability and bioavailability. The target compound’s -OCF₃ group could offer similar advantages in medicinal chemistry .

Biological Activity

2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

- Chemical Formula : C9H10ClF3NO

- Molecular Weight : 233.63 g/mol

- Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to an ethylamine moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with biological membranes and targets.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that:

- Inhibition Zones : The compound produced inhibition zones ranging from 19 mm to 30 mm across different bacterial strains.

- Comparison with Antibiotics : It exhibited comparable activity to ceftriaxone, highlighting its potential as an alternative antimicrobial agent .

Cytotoxicity in Cancer Cells

In another study focused on anticancer properties:

- Cell Lines Tested : MCF-7 and HCT-116 were treated with varying concentrations of the compound.

- Results : The compound induced apoptosis in treated cells, as evidenced by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Trifluoromethoxy-phenyl)-ethylamine hydrochloride, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves halogenated aromatic precursors. A common approach is nucleophilic substitution on 3-trifluoromethoxyphenol with ethylene oxide to form an ethoxy intermediate, followed by amination using ammonia or a protected amine source. Hydrochloride salt formation is achieved via HCl treatment.

- Key Considerations : Impurities often arise from incomplete substitution (e.g., residual hydroxyl groups) or side reactions during amination. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical. Reaction temperature control (0–5°C during amination) improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the ethylamine chain (δ ~2.7–3.5 ppm for CH₂NH₂) and aromatic protons (δ ~6.8–7.4 ppm). The trifluoromethoxy group (OCF₃) splits signals due to coupling with fluorine .

- FT-IR : Confirms NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁F₃NO·HCl) .

Q. What are the solubility properties and storage recommendations?

- Answer : The compound is soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents. Store at 2–8°C under inert gas (argon) to prevent degradation. Desiccate to avoid hygroscopic effects .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution at the meta position. In SNAr reactions, the para position to OCF₃ becomes reactive. Computational modeling (DFT) can predict regioselectivity, while kinetic studies (e.g., monitoring by ¹⁹F NMR) quantify reaction rates .

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., pH affecting amine protonation).

- Step 1 : Validate compound purity via HPLC and control buffer ionic strength.

- Step 2 : Compare radioligand binding (e.g., ³H-labeled analogs) vs. functional assays (cAMP modulation).

- Step 3 : Use site-directed mutagenesis to confirm if trifluoromethoxy interactions with receptor hydrophobic pockets drive affinity variations .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during amination or employ enzymatic resolution (lipases) .

- Catalysis : Asymmetric hydrogenation with Pd/C or Ru-BINAP catalysts ensures high enantiomeric excess (>90%). Monitor via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods predict the compound’s metabolic stability?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.